molecular formula C18H18N2O4 B195120 N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid CAS No. 503598-07-0

N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid

Cat. No.: B195120
CAS No.: 503598-07-0
M. Wt: 326.3 g/mol
InChI Key: YNGURMKOKFOQOX-UHFFFAOYSA-N
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Description

Imidafenacin impurity is a chemical compound related to imidafenacin, an antimuscarinic agent used to treat overactive bladder. The impurity is often studied to ensure the purity and efficacy of the pharmaceutical product. Imidafenacin impurity has the molecular formula C18H20N2O2 and a molecular weight of 296.37 g/mol .

Mechanism of Action

Target of Action

Imidafenacin, also known as Imidafenacin Metabolite M5, primarily targets the muscarinic receptors M1 and M3 . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .

Mode of Action

Imidafenacin acts by binding to and antagonizing muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . The antagonism of these receptors leads to a reduction in the frequency of urination, particularly in patients with overactive bladder .

Biochemical Pathways

The primary biochemical pathway affected by Imidafenacin involves the muscarinic receptors in the bladder. The M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . On the other hand, M2 receptors inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors .

Pharmacokinetics

Imidafenacin is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . The compound is eliminated primarily through metabolism, likely by CYP3A4 and UGT1A4 . Approximately 65.6% and 29.4% of the administered radioactivity were recovered in the urine and feces, respectively . The apparent terminal elimination half-life of the total radioactivity was 72 hours .

Result of Action

The molecular and cellular effects of Imidafenacin’s action primarily involve the reduction of urinary frequency in patients with overactive bladder . By antagonizing the muscarinic receptors, Imidafenacin inhibits the contraction of the detrusor muscle in the bladder, thereby reducing the urge to urinate .

Biochemical Analysis

Biochemical Properties

Imidafenacin Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . It exhibits selectivity toward muscarinic M3 receptors . The nature of these interactions is complex and involves a variety of biochemical processes .

Cellular Effects

Imidafenacin Impurity influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It affects various types of cells and cellular processes, including those related to the urinary bladder .

Molecular Mechanism

The mechanism of action of Imidafenacin Impurity involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Imidafenacin Impurity change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Imidafenacin Impurity vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Imidafenacin Impurity is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Imidafenacin Impurity is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of imidafenacin impurity involves several synthetic routes. One common method includes the reaction of 2-halogenated ethyl diphenylacetonitrile with 2-methyl imidazole in the presence of alcohol compounds as solvents and polyethylene glycol as a catalyst . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of imidafenacin impurity often employs high-performance liquid chromatography (HPLC) for separation and purification. This method uses phenyl silane bonded silica gel as a chromatographic column filler and a combination of buffer salt solutions and organic phases as mobile phases . This ensures high precision and specificity in the production process.

Chemical Reactions Analysis

Types of Reactions: Imidafenacin impurity undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Imidafenacin impurity has several scientific research applications, including:

Comparison with Similar Compounds

Imidafenacin impurity can be compared with other related compounds, such as:

  • Imidafenacin Related Compound 1 (CAS No. 170105-20-1)
  • Imidafenacin Related Compound 2 (CAS No. 503598-17-2)
  • Imidafenacin Related Compound 3 (CAS No. 503598-07-0)
  • Imidafenacin Related Compound 4 (CAS No. 503598-78-5)

These compounds share similar chemical structures but may differ in their specific functional groups and biological activities . Imidafenacin impurity is unique in its specific interactions and potential effects, making it a valuable compound for research and quality control.

Properties

IUPAC Name

2-[(4-amino-4-oxo-3,3-diphenylbutyl)amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c19-17(24)18(13-7-3-1-4-8-13,14-9-5-2-6-10-14)11-12-20-15(21)16(22)23/h1-10H,11-12H2,(H2,19,24)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGURMKOKFOQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)O)(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503598-07-0
Record name 2-((4-Amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-AMINO-4-OXO-3,3-DIPHENYLBUTYL)AMINO)-2-OXOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DZ5IE80WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid
Reactant of Route 2
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid
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N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid
Reactant of Route 4
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N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid
Reactant of Route 5
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid
Reactant of Route 6
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid

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